molecular formula C10H18S2 B14304227 Bis(3-methylbut-3-enyl) disulfide CAS No. 113960-68-2

Bis(3-methylbut-3-enyl) disulfide

Cat. No.: B14304227
CAS No.: 113960-68-2
M. Wt: 202.4 g/mol
InChI Key: PJAJDNBIZBZBGO-UHFFFAOYSA-N
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Description

Bis(3-methylbut-3-enyl) disulfide is an organic compound with the molecular formula C10H18S2 and a molecular weight of 202.380 It is characterized by the presence of two 3-methylbut-3-enyl groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbut-3-enyl) disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of 3-methylbut-3-enyl thiol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction proceeds under mild conditions, resulting in the formation of the disulfide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation of thiols using environmentally friendly oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methylbut-3-enyl) disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other strong oxidizing agents.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Bis(3-methylbut-3-enyl) disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-methylbut-3-enyl) disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: Bis(3-methylbut-3-enyl) disulfide is unique due to its specific alkyl groups and the resulting chemical properties.

Properties

CAS No.

113960-68-2

Molecular Formula

C10H18S2

Molecular Weight

202.4 g/mol

IUPAC Name

2-methyl-4-(3-methylbut-3-enyldisulfanyl)but-1-ene

InChI

InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h1,3,5-8H2,2,4H3

InChI Key

PJAJDNBIZBZBGO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCSSCCC(=C)C

Origin of Product

United States

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